Ouabagenin - 508-52-1

Ouabagenin

Catalog Number: EVT-319473
CAS Number: 508-52-1
Molecular Formula: C23H34O8
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ouabagenin is a cardiotonic steroid aglycone, meaning it is the non-sugar portion of a cardiac glycoside molecule. It is derived from ouabain, a cardiac glycoside extracted from the seeds of the African ouabaio tree (Acokanthera ouabaio) and other plants. Ouabagenin is a crucial research tool for investigating the structure-activity relationships of cardiac glycosides and the function of sodium-potassium adenosine triphosphatase (Na+,K+-ATPase). []

Future Directions
  • Further exploration of LXRβ agonist activity: Detailed investigations into the potential of ouabagenin as an LXRβ-specific agonist could lead to novel therapeutic strategies for treating atherosclerosis and other metabolic disorders. []
  • Development of more selective Na+,K+-ATPase inhibitors: Continued research into the structure-activity relationships of ouabagenin derivatives could yield potent and selective inhibitors of specific Na+,K+-ATPase isoforms, offering new avenues for therapeutic intervention in various diseases. []
  • Elucidating the role of endogenous ouabain isomers: Investigating the function and significance of recently discovered ouabain isomers in regulating physiological processes holds promise for understanding their involvement in hypertension, pregnancy, and other conditions. []
  • Exploring new applications in other fields: Given its unique properties and diverse reactivity, ouabagenin may find new applications in areas beyond cardiovascular research, such as oncology, immunology, and neuroscience. []

Ouabain

Compound Description: Ouabain is a cardiotonic glycoside known to inhibit the Na+,K+-ATPase pump. It consists of Ouabagenin as its aglycone, with a rhamnose sugar moiety attached. [] Ouabain exhibits stronger inhibition of the Na+,K+-ATPase compared to Ouabagenin due to the presence of the sugar moiety. [, , , , ] Ouabain has been studied for its potential role in hypertension, with studies showing chronic administration can lead to increased blood pressure in rats. [, ]

Relevance: Ouabain is the parent glycoside of Ouabagenin. [] The key structural difference lies in the presence of the rhamnose sugar in Ouabain. [] This difference influences their binding kinetics and potency as Na+,K+-ATPase inhibitors, with Ouabain exhibiting stronger and less reversible inhibition compared to Ouabagenin. [, , , , ]

Dihydroouabain

Compound Description: Dihydroouabain is a cardiac glycoside closely related to Ouabain. It differs from Ouabain by having a saturated lactone ring. [] While both compounds inhibit Na+,K+-ATPase, dihydroouabain shows less pH-dependent inhibition compared to Ouabain. []

Relevance: Dihydroouabain is structurally similar to Ouabain, with the key difference being the saturation of the lactone ring. [] This structural variation results in dihydroouabain exhibiting less sensitivity to pH changes in its inhibition of Na+,K+-ATPase compared to Ouabain. [] Both compounds are relevant to understanding the structure-activity relationship of cardiotonic steroids in relation to Ouabagenin.

Digitoxigenin

Compound Description: Digitoxigenin is a cardiotonic steroid aglycone, meaning it lacks a sugar moiety. [, , , ] It is known to inhibit Na+,K+-ATPase, though its potency is less compared to glycosides like Ouabain. [, ] Digitoxigenin exhibits less pH sensitivity in its Na+,K+-ATPase inhibition compared to Ouabagenin. []

Relevance: Digitoxigenin, like Ouabagenin, is a cardiotonic steroid aglycone. [, , , ] Both compounds share a similar steroid core structure but differ in the substituents on the steroid nucleus. [] This structural similarity results in shared inhibitory activity against Na+,K+-ATPase, though their potencies and pH sensitivities differ. [, ]

Digoxin

Compound Description: Digoxin is a cardiac glycoside that inhibits Na+,K+-ATPase. [, , ] It is structurally similar to Digitoxigenin but possesses a trisaccharide chain at the C3 position. [, ] Unlike Ouabain, chronic administration of Digoxin in rats leads to a decrease in blood pressure. [, ]

Bufalin

Compound Description: Bufalin is a cardiotonic steroid aglycone that acts as a Na+,K+-ATPase inhibitor. [, ] It differs from Ouabagenin by having a six-membered lactone ring instead of a five-membered one. [] Compared to Ouabagenin, Bufalin exhibits less pH sensitivity in its inhibition of Na+,K+-ATPase. []

Monoanhydro-Ouabagenin (1α,11α-Oxido-strophanthidol)

Compound Description: Monoanhydro-ouabagenin is a dehydration product of Ouabagenin, formed by the loss of a water molecule. [, ] This compound features a unique 1α,11α-epoxide group, a structural feature novel to the cardenolide series. []

Relevance: Monoanhydro-ouabagenin is directly derived from Ouabagenin and serves as an important intermediate in understanding its chemical reactivity and potential transformations. [, ] The presence of the 1α,11α-epoxide group in Monoanhydro-ouabagenin highlights a specific structural modification that can arise from Ouabagenin. []

Tetraanhydro-ouabagenin

Compound Description: Tetraanhydro-ouabagenin is another dehydration product of Ouabagenin, formed alongside Monoanhydro-ouabagenin. [] While its exact structure is not fully elucidated in the provided context, it's characterized by a higher degree of unsaturation compared to Ouabagenin. []

Relevance: Similar to Monoanhydro-ouabagenin, Tetraanhydro-ouabagenin exemplifies a potential degradation pathway and structural alteration possible for Ouabagenin. [] Analyzing these dehydration products is crucial in understanding the stability and potential metabolic transformations of Ouabagenin.

1,19-Isopropyliden-Ouabagenin

Compound Description: 1,19-Isopropyliden-Ouabagenin is a protected form of Ouabagenin, where an isopropylidene group bridges the 1 and 19 oxygen atoms. [, ] This protection strategy is often employed in organic synthesis to selectively manipulate other functional groups while shielding the 1 and 19 hydroxyls.

Relevance: 1,19-Isopropyliden-Ouabagenin represents a chemically modified version of Ouabagenin used in synthetic transformations to access other derivatives. [, ] It highlights the chemical versatility of Ouabagenin and its role as a starting point for developing structurally related compounds.

Source and Classification
  • Source: Ouabagenin is primarily extracted from the seeds of Strophanthus gratus, which has been traditionally used in various cultures for its medicinal properties, particularly in treating heart conditions.
  • Classification: It belongs to the class of compounds known as cardenolides, which are steroidal compounds with a characteristic lactone ring and multiple hydroxyl groups. Cardenolides are known for their ability to inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium concentrations and enhanced cardiac contractility.
Synthesis Analysis

The synthesis of ouabagenin has been a subject of extensive research due to its structural complexity. Several synthetic methods have been developed:

  1. Convergent Total Synthesis: A notable approach involves assembling the AB-ring, D-ring, and butenolide moieties through various reactions including:
    • Diels–Alder reaction: Utilized to construct the AB-ring from (R)-perillaldehyde.
    • Oxidation reactions: Sequential oxidations were employed to achieve the desired functional groups.
    • Stille coupling and hydrogenation: These methods were used for the stereoselective installation of the C17-butenolide moiety .
  2. Key Steps in Synthesis:
    • The assembly of fragments was performed using intermolecular acetal formation and radical reactions.
    • The final steps included dehydrogenation and treatment with hydrochloric acid to remove protecting groups, yielding ouabagenin with high purity .
  3. Innovative Strategies: Recent advancements have introduced methodologies such as redox relay strategies that enhance scalability and efficiency in synthesizing polyhydroxylated steroids like ouabagenin .
Molecular Structure Analysis

Ouabagenin exhibits a unique molecular structure characterized by:

  • Steroidal Framework: The core structure consists of four fused rings typical of steroids.
  • Hydroxyl Groups: It contains six hydroxyl groups positioned at specific carbon atoms, contributing to its biological activity.
  • Butenolide Moiety: The β-oriented butenolide enhances its pharmacological properties.

Structural Data

  • Molecular Weight: 402.51 g/mol
  • 3D Structure: X-ray crystallography has confirmed the β-orientation of hydroxyl groups and provided insights into its stereochemistry .
Chemical Reactions Analysis

Ouabagenin participates in various chemical reactions that are critical for its synthesis and modification:

  • Hydroxylation Reactions: These reactions introduce hydroxyl groups at specific positions on the steroid backbone, often utilizing biocatalysis or metal-catalyzed methods.
  • Dehydrogenation Reactions: Essential for forming double bonds within the steroid structure, these reactions are typically facilitated by selenium dioxide or palladium catalysts.
  • Reductive Cleavage: Some synthetic routes involve reductive cleavage of protecting groups to yield active compounds .
Mechanism of Action

The mechanism of action of ouabagenin is primarily linked to its role as a cardiotonic agent:

  • Inhibition of Sodium-Potassium ATPase: Ouabagenin binds to and inhibits this enzyme, leading to an increase in intracellular sodium levels.
  • Calcium Influx: The inhibition results in decreased sodium efflux via the sodium-calcium exchanger, causing an increase in intracellular calcium concentrations, which enhances myocardial contractility.
  • Pharmacological Effects: This mechanism underpins its therapeutic use in treating heart failure and arrhythmias .
Physical and Chemical Properties Analysis

Ouabagenin possesses distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and ethanol but less soluble in water due to its lipophilic nature.
  • Melting Point: The melting point is approximately 210 °C, indicating stability under standard conditions.
  • Spectroscopic Data:
    • Infrared spectroscopy reveals characteristic absorption bands corresponding to hydroxyl (O-H) stretching.
    • Nuclear Magnetic Resonance spectroscopy provides detailed information on hydrogen and carbon environments within the molecule.

Relevant Data

  • Optical Rotation: Specific rotation values confirm the stereochemistry of synthesized ouabagenin matches that of natural sources .
Applications

Ouabagenin has significant scientific applications, particularly in pharmacology:

  • Cardiac Glycoside Research: It serves as a model compound for studying cardiac glycosides' mechanisms and effects on heart function.
  • Pharmaceutical Development: Due to its potent biological activity, it is investigated for potential therapeutic applications in treating heart diseases.
  • Synthetic Chemistry Studies: Its complex structure presents challenges that drive innovation in synthetic methodologies, contributing to advancements in organic chemistry techniques.
Introduction to Ouabagenin

Historical Discovery and Isolation

Ouabagenin (CAS# 508-52-1), the aglycone of the cardiac glycoside ouabain, was first isolated in 1942 by Mannich and Siewert from plant sources after the identification of its parent compound, ouabain, by French chemist Arnaud in 1888. Arnaud isolated ouabain from the bark and roots of the African Acokanthera schimperi (ouabaio tree) and Strophanthus gratus, traditionally used in arrow poisons [1] [3]. The structural elucidation of ouabagenin represented a milestone in steroid chemistry due to its unprecedented oxygenation pattern, including a C19 hydroxyl group—a feature absent in most mammalian steroids. Early semisynthetic approaches relied on cortisone acetate as a starting material ($1.2/g), leveraging its pre-existing C3 and C11 oxidations [1]. The first total synthesis of ouabain (and thus access to ouabagenin) was achieved in 2008 by Deslongchamps et al. using a polyanionic cyclization strategy, resolving a long-standing synthetic challenge [1] [3] [5].

Table 1: Key Historical Milestones in Ouabagenin Research

YearMilestoneKey Contributors
1888Isolation of ouabainArnaud
1942Identification of ouabageninMannich & Siewert
2008First total synthesis of ouabainDeslongchamps et al.
2019Modular synthesis enabling SAR studiesZhang et al.

Structural Classification Within Cardenolides

Ouabagenin (C₂₃H₃₄O₈, MW 438.5 g/mol) belongs to the cardenolide subclass of cardiac steroids, characterized by a five-membered unsaturated butyrolactone (butenolide) ring at C17β [1] [3]. Its core structure features the cis fusion of A/B and C/D rings—a hallmark of cardiotonic steroids—and eight oxygenated functional groups: hydroxyl groups at C1β, C5β, C11α, C14β, and C19, a hydroxymethyl at C10, and a C3β hydroxyl that serves as the glycosylation site in ouabain [1] [4]. The C19 hydroxyl group is a key structural differentiator from less-oxygenated cardenolides like digitoxigenin and underlies its unique biochemical interactions. Unlike bufadienolides (e.g., bufalin), which possess a six-membered pyrone ring, cardenolides like ouabagenin exhibit distinct structure-activity relationships with Na⁺/K⁺-ATPase due to their butenolide moiety [1] [6].

Table 2: Structural Comparison of Select Cardenolides

CompoundCore StructureKey Functional GroupsMolecular FormulaPlant Source
Ouabagenin5β,14β-androstaneC1β-OH, C5β-OH, C11α-OH, C14β-OH, C19-OH, C17β-butenolideC₂₃H₃₄O₈A. schimperi, S. gratus
Digitoxigenin5β,14β-androstaneC14β-OH, C17β-butenolideC₂₃H₃₄O₄Digitalis purpurea
Digoxigenin5β,14β-androstaneC12β-OH, C14β-OH, C17β-butenolideC₂₃H₃₄O₅Digitalis lanata

Biosynthetic Pathways in Plant Sources

Ouabagenin is biosynthesized in plants via the mevalonate pathway, starting from cholesterol. Key steps include:

  • Hydroxylation cascade: Sequential oxidations at C5β, C11α, C14β, and C19 positions, catalyzed by cytochrome P450 monooxygenases (CYPs). The C19 methyl group of progesterone undergoes oxidation to a primary alcohol, a rare modification in steroidogenesis [3] [5].
  • Lactone formation: Introduction of the C17β-butenolide via condensation of a C21 aldehyde with pyruvate, forming the characteristic unsaturated lactone [5].
  • Glycosylation: In ouabain biosynthesis, ouabagenin is glycosylated at C3β with L-rhamnose (6-deoxy-L-mannose) by UDP-glycosyltransferases (UGTs). This step enhances solubility and target affinity but is absent in ouabagenin itself [3] [4].

Recent synthetic biology studies confirm that A. schimperi and S. gratus utilize compartmentalized reactions across chloroplasts and endoplasmic reticulum for ouabagenin production, with final glycosylation occurring in the cytosol [3]. The C19 hydroxylation remains the least understood biosynthetic step, hypothesized to involve a radical rebound mechanism via CYP enzymes [1] [5].

Table 3: Physicochemical Properties of Ouabagenin

PropertyValueExperimental Context
Molecular Weight438.5 g/molCalculated from C₂₃H₃₄O₈
SolubilitySoluble in chloroform, DMSO, acetone; insoluble in waterIn vitro handling [2]
Melting PointNot reported-
Thermal StabilityStable at -20°C (desiccated)Long-term storage [2]
Key Functional Groups1°, 2°, 3° hydroxyls; α,β-unsaturated lactoneFTIR/NMR data [1] [4]

Synthetic Approaches and Challenges

The synthesis of ouabagenin has evolved through three generations:

  • Semisynthesis (from cortisone): Early routes used cortisone acetate as a precursor. Challenges included late-stage C19 hydroxylation, requiring Norrish-type II photochemistry or hypoiodite-mediated oxidation (yields <20%) [1].
  • Total synthesis (Deslongchamps, 2008): Featured a biomimetic polyanionic cascade to construct the tetracyclic core, but involved 62 steps with low overall yield [1] [3].
  • Modular synthesis (Zhang et al., 2019): Employed a Cu(II)-catalyzed Michael/aldol cascade (e.g., cyclohexenone + Nazarov reagent) to build the steroid skeleton in <15 steps, enabling gram-scale production and SAR studies [5].

The C19 hydroxyl group remains the foremost synthetic challenge due to steric hindrance and the need for stereoselective installation. Modern strategies leverage "redox-relay" approaches, transferring oxidation states from C17 or C11 ketones to C19 [1] [5].

Table 4: Comparative Synthetic Strategies for Ouabagenin

ApproachKey Starting MaterialStepsYieldAdvantages
SemisynthesisCortisone acetate35+<5%Uses cheap steroid precursors
Total Synthesis (2008)Cyclohexenone + Nazarov reagent62~0.1%Achieves full stereocontrol
Modular Synthesis (2019)Chiral enone + β-ketoester12–1510–15%Scalable; enables C5/C11 stereochemical variants

Structural and Functional Derivatives

Several ouabagenin derivatives have been synthesized to probe structure-activity relationships:

  • C3-glycosylated analogs: Rhamnosylation (as in ouabain) enhances Na⁺/K⁺-ATPase binding via hydrogen bonding with α-subunit residues (Glu116, Glu117) [4].
  • C19-modified analogs: Epimerization or deletion of C19-OH reduces LXRβ binding affinity by >100-fold [2].
  • Butenolide-modified analogs: Saturation of the C20-C22 bond diminishes Na⁺/K⁺-ATPase inhibition [6].

Notably, ouabagenin itself acts as a liver X receptor (LXR) ligand with selectivity for LXRβ over LXRα—a property lost in C19-deoxy derivatives [2] [6].

Properties

CAS Number

508-52-1

Product Name

Ouabagenin

IUPAC Name

3-[1,3,5,11,14-pentahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C23H34O8

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C23H34O8/c1-20-9-16(26)19-15(23(20,30)5-3-14(20)12-6-18(28)31-10-12)2-4-21(29)8-13(25)7-17(27)22(19,21)11-24/h6,13-17,19,24-27,29-30H,2-5,7-11H2,1H3

InChI Key

BXSABLKMKAINIU-UHFFFAOYSA-N

SMILES

CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(C(CC(C5)O)O)CO)O)O

Synonyms

1 beta,3 beta,5,11 alpha,14,19- hexahydroxy-5 beta-card-20(22)-enolide
g-strophanthidin
ouabagenin

Canonical SMILES

CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(C(CC(C5)O)O)CO)O)O

Isomeric SMILES

C[C@]12C[C@H]([C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3([C@@H](C[C@@H](C5)O)O)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.